molecular formula C7H12N2O2 B12892989 2-Acetyl-5,5-dimethylpyrazolidin-3-one

2-Acetyl-5,5-dimethylpyrazolidin-3-one

Cat. No.: B12892989
M. Wt: 156.18 g/mol
InChI Key: LEBQVGFWUVIZIM-UHFFFAOYSA-N
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Description

2-Acetyl-5,5-dimethylpyrazolidin-3-one is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.182 g/mol . It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5,5-dimethylpyrazolidin-3-one typically involves the reaction of 5,5-dimethylpyrazolidin-3-one with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5,5-dimethylpyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetyl-5,5-dimethylpyrazolidin-3-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Acetyl-5,5-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action include inhibition of inflammatory mediators and modulation of pain signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethylpyrazolidin-3-one: A precursor in the synthesis of 2-Acetyl-5,5-dimethylpyrazolidin-3-one.

    2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione: Another compound with similar structural features and chemical properties.

Uniqueness

This compound is unique due to its specific acetylation, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its stability and versatility make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-acetyl-5,5-dimethylpyrazolidin-3-one

InChI

InChI=1S/C7H12N2O2/c1-5(10)9-6(11)4-7(2,3)8-9/h8H,4H2,1-3H3

InChI Key

LEBQVGFWUVIZIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(=O)CC(N1)(C)C

Origin of Product

United States

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